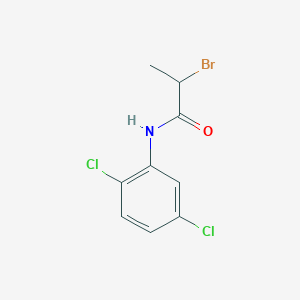

2-bromo-N-(2,5-dichlorophenyl)propanamide

Description

Contextual Significance of Halogenated Amides in Organic and Medicinal Chemistry Research

The introduction of halogen atoms into organic molecules, a common strategy in medicinal chemistry, can profoundly influence a compound's physicochemical properties. mdpi.com Halogens can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com Specifically, the presence of chlorine and bromine atoms in amide structures is of significant interest. Chlorine substituents can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. evitachem.com Bromine, on the other hand, is often incorporated as a reactive handle for further synthetic transformations or to act as a bulky group that can influence binding selectivity. nih.gov

Halogenated amides are integral to the development of pharmaceuticals and agrochemicals. For instance, N-(3,4-dichlorophenyl)propanamide, an isomer of the title compound's parent amide, is the well-known herbicide Propanil, which functions by inhibiting photosynthesis in weeds. chimmed.rucymitquimica.com Research into halogenated phenyl acetamides and propanamides has also identified potent antagonists for the TRPV1 receptor, indicating potential applications in pain management. researchgate.net The strategic placement of halogens is therefore a key tool for tuning the biological and chemical properties of amide-containing molecules.

Overview of Research Trajectories for 2-bromo-N-(2,5-dichlorophenyl)propanamide and Related Analogues

Direct research focused exclusively on this compound is limited in publicly accessible scientific literature. However, its structural components suggest clear avenues for investigation based on research into its analogues. The primary data available for this specific compound is its fundamental chemical identity.

| Identifier | Value |

|---|---|

| CAS Number | 1211486-27-9 |

| Molecular Formula | C₉H₈BrCl₂NO |

| Molecular Weight | 296.98 g/mol |

Research trajectories for this compound can be inferred from studies on structurally similar molecules. These investigations typically fall into two main categories: synthetic utility and biological activity screening.

Synthetic Applications: The 2-bromo group is a key feature, making the molecule a potential precursor in various organic reactions. Alpha-bromo amides are valuable intermediates in nucleophilic substitution reactions and are used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov This suggests that this compound could serve as a building block for creating more complex molecules with potentially novel properties.

Biological and Medicinal Chemistry Research: The N-(2,5-dichlorophenyl) moiety is a recognized pharmacophore. For example, research on dexibuprofen amide derivatives has shown that an N-(2,5-dichlorophenyl) analogue, namely N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide, exhibited significant antitumor activity. nih.gov This highlights the potential for amides containing the 2,5-dichlorophenyl group to be explored for various therapeutic applications. The combination of this dichlorinated ring with the alpha-bromo substitution presents a unique structure that could be screened for a range of biological activities, including as an anticancer, anti-inflammatory, or antimicrobial agent.

The table below compares this compound with some of its researched analogues to provide context on how structural modifications can influence properties and applications.

| Compound Name | Molecular Formula | Key Structural Difference | Noted Research Area/Application |

|---|---|---|---|

| This compound | C₉H₈BrCl₂NO | Baseline Compound | Potential synthetic intermediate and subject for biological screening |

| Propanil (N-(3,4-dichlorophenyl)propanamide) | C₉H₉Cl₂NO | Isomeric dichlorophenyl ring; lacks 2-bromo group | Herbicide chimmed.rucymitquimica.com |

| 2-bromo-N-(4-chlorophenyl)propanamide | C₉H₉BrClNO | Monochlorinated phenyl ring | Intermediate for medicinal chemistry (triazinoindoles); ATRP initiator nih.gov |

| N-(2,5-dichlorophenyl)benzamide | C₁₃H₉Cl₂NO | Benzamide instead of propanamide; lacks 2-bromo group | Synthetic chemistry research chimmed.ru |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHCVEXHWWFVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N 2,5 Dichlorophenyl Propanamide

Primary Synthetic Routes to 2-bromo-N-(2,5-dichlorophenyl)propanamide

The two principal strategies for synthesizing this compound are the bromination of N-(2,5-dichlorophenyl)propanamide and the direct amide bond formation using a bromo-substituted precursor. Each route offers distinct advantages and involves specific chemical transformations.

Bromination Strategies of N-(2,5-dichlorophenyl)propanamide

This synthetic route first involves the synthesis of the parent amide, N-(2,5-dichlorophenyl)propanamide, followed by a selective bromination reaction. The initial amide is typically prepared via the acylation of 2,5-dichloroaniline (B50420) with propanoyl chloride, in a manner analogous to the industrial synthesis of the herbicide Propanil, which is N-(3,4-dichlorophenyl)propanamide. wikipedia.orgresearchgate.net Once the precursor amide is formed, the focus shifts to the regioselective introduction of a bromine atom on the propanamide side chain.

The key to this synthetic approach is the selective bromination at the alpha-carbon (the carbon atom adjacent to the carbonyl group) of the propanamide moiety. This position is activated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group, which can stabilize the enol or enolate intermediate. The reaction must be controlled to favor substitution on the alkyl chain over the electron-rich dichlorophenyl ring. While traditional electrophilic aromatic halogenation can result in a mixture of ortho and para substitutions on an N-aryl amide, specific conditions can be employed to target the alpha-carbon of the amide side chain. nih.govnih.gov

The alpha-bromination of carbonyl compounds is a well-established transformation in organic synthesis. manac-inc.co.jp The most common and effective reagents for this purpose are N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for alpha-bromination of carbonyl derivatives. organic-chemistry.org The reaction can proceed through either a radical pathway or, more commonly for amides, an acid-catalyzed pathway. manac-inc.co.jp In the presence of an acid catalyst, the amide enolizes, and the resulting enol attacks the electrophilic bromine from NBS. manac-inc.co.jpresearchgate.net This method is often preferred as it is high-yielding with fewer side-products. researchgate.netsemanticscholar.org

Bromine (Br₂): Elemental bromine can also be used for alpha-bromination. The traditional Hell-Volhard-Zelinsky reaction, while typically used for carboxylic acids, provides a basis for the bromination of their derivatives. manac-inc.co.jp This reaction involves the in-situ formation of an acyl bromide, which then enolizes and reacts with Br₂. manac-inc.co.jp

The following table summarizes the common brominating agents used for this transformation.

| Reagent | Catalyst/Initiator | Typical Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), or Radical initiator (e.g., AIBN, light) | Inert solvent (e.g., CCl₄, CH₃CN), Room temperature to reflux | High selectivity for alpha-position, easier to handle than Br₂, fewer side products. manac-inc.co.jpresearchgate.net |

| Bromine (Br₂) | Acid catalyst (e.g., PBr₃) | Neat or in an inert solvent | Effective for a wide range of substrates. |

Achieving selective monobromination at the alpha-position requires careful optimization of reaction parameters to prevent side reactions, such as dibromination or bromination of the aromatic ring.

Stoichiometry: Using a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents relative to the amide substrate, is crucial to minimize the formation of di-brominated products.

Temperature: Reactions are often initiated at a lower temperature (e.g., 0-5 °C) and allowed to warm to room temperature to control the reaction rate and enhance selectivity. researchgate.net Some radical-initiated brominations may require heating to reflux. researchgate.net

Solvents: The choice of solvent is critical. Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN) are commonly used for NBS brominations to avoid side reactions with the solvent. researchgate.netsemanticscholar.org

Catalyst: In acid-catalyzed reactions, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid is sufficient to promote the formation of the enol intermediate necessary for the reaction to proceed efficiently. researchgate.netresearchgate.net

Amide Bond Formation in the Synthesis of this compound

An alternative and more direct route involves the formation of the amide bond between 2,5-dichloroaniline and a carboxylic acid derivative that already contains the bromine atom at the alpha-position. This approach consolidates the synthesis into a single key step of amide bond construction.

This synthetic strategy relies on the nucleophilic character of the amino group in 2,5-dichloroaniline attacking an activated bromo-substituted carboxylic acid derivative. The most common electrophilic partner for this reaction is 2-bromopropanoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2,5-dichloroaniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This is followed by the elimination of the chloride leaving group, forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is generated.

The general reaction is as follows:

2,5-dichloroaniline + 2-bromopropanoyl chloride → this compound + HCl

This method is often efficient and high-yielding for the preparation of N-aryl amides.

The following table outlines the reactants and typical conditions for this synthetic route.

| Nucleophile | Electrophile | Base | Solvent | Typical Temperature |

| 2,5-Dichloroaniline | 2-Bromopropanoyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | 0 °C to Room Temperature |

| 2,5-Dichloroaniline | 2-Bromopropanoic Acid | Coupling Agent (e.g., DCC, EDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature |

Coupling Agents and Solvent Systems in Amide Synthesis

The formation of the amide bond in this compound from 2-bromopropanoyl halide and 2,5-dichloroaniline necessitates the use of appropriate coupling agents and solvent systems to facilitate the reaction and maximize yield. While specific examples for this exact molecule are not extensively detailed in the provided search results, general principles of amide synthesis are applicable.

Coupling agents are often employed to activate the carboxylic acid derivative, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides, phosphonium salts, and uranium salts. The choice of coupling agent can influence reaction times, yields, and the purity of the final product.

The solvent system plays a crucial role in amide synthesis by solubilizing the reactants and influencing the reaction rate. Dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently used in nucleophilic substitution reactions. acsgcipr.org However, due to their potential reprotoxicity, alternative solvents are being explored. acsgcipr.org For instance, N-butylpyrrolidinone (NBP) has been suggested as a non-reprotoxic alternative for various chemical transformations. acsgcipr.org The selection of an appropriate solvent is critical to ensure efficient reaction kinetics and to minimize side reactions.

Synthetic Derivatization and Analogue Preparation

The structure of this compound offers multiple sites for chemical modification, enabling the preparation of a diverse range of analogues. Key strategies include nucleophilic substitution at the bromine center and functional group interconversions on the propanamide backbone.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the propanamide chain is an excellent leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

Nitrogen-containing nucleophiles, such as primary and secondary amines, can readily displace the bromide ion to form the corresponding amino-substituted derivatives. Tertiary amines have also been shown to be effective nucleophiles in SNAr reactions, leading to the formation of intermediates that can undergo in situ N-dealkylation. researchgate.net

Thiols and their corresponding thiolate salts are also potent nucleophiles that can react with alkyl halides. chemistrysteps.com The high nucleophilicity of sulfur facilitates the displacement of the bromide to form thioethers. chemistrysteps.com These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like DMAc. nih.gov The reactivity of thiols is often greater than that of amines, which can be exploited for selective reactions in molecules containing both functional groups. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | Secondary Amine Derivative |

| Secondary Amine | R₂NH | Tertiary Amine Derivative |

| Thiol | R-SH | Thioether |

Oxygen-based nucleophiles can also participate in substitution reactions at the bromine center. Alkoxides, generated from the deprotonation of alcohols, can displace the bromide to form ethers. Similarly, carboxylate anions can act as nucleophiles to yield esters. These reactions expand the diversity of analogues that can be synthesized from the this compound scaffold.

Functional Group Interconversions on the Propanamide Backbone

Beyond substitution at the bromine center, the propanamide backbone itself can be chemically modified.

Oxidation reactions can target different parts of the this compound molecule. For instance, if a thioether derivative has been prepared, the sulfur atom can be further oxidized to a sulfoxide and then to a sulfone using appropriate oxidizing agents. chemistrysteps.com The amide nitrogen or the aromatic rings could also be potential sites for oxidation under specific conditions, although these reactions are generally less common and require more specialized reagents. The use of various bromo-organic compounds as oxidizing agents in organic synthesis has been well-documented. sci-hub.se

Reduction Reactions

Reduction reactions involving α-haloamides like this compound can proceed through different pathways, primarily targeting either the removal of the halogen (dehalogenation) or the reduction of the amide carbonyl group.

Hydrodebromination: The most common reduction reaction for this substrate is the replacement of the bromine atom with a hydrogen atom. This can be achieved through catalytic hydrogenation. u-tokyo.ac.jpsemanticscholar.org In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction effectively cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond, yielding N-(2,5-dichlorophenyl)propanamide. This transformation is crucial for removing the reactive halogen when it is no longer needed after serving its purpose as a synthetic handle.

Amide to Amine Reduction: A more comprehensive reduction involves the conversion of the amide functional group into an amine. Amides are generally resistant to reduction, requiring strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com This reagent reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂), transforming the propanamide into the corresponding N-(2,5-dichlorophenyl)propan-1-amine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as a metal aluminate salt. chemistrysteps.comlibretexts.org This reaction is a fundamental method for synthesizing amines from amides.

| Reaction Type | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| Hydrodebromination | This compound | H₂, Pd/C | N-(2,5-dichlorophenyl)propanamide | C-Br bond cleavage |

| Amide Reduction | This compound | 1) LiAlH₄ 2) H₂O | 1-bromo-N-(2,5-dichlorophenyl)propan-2-amine | C=O to CH₂ conversion |

Cross-Coupling Reactions for Aryl/Alkyl Group Introduction (e.g., Suzuki-Miyaura Coupling)

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org

In a typical Suzuki-Miyaura reaction, this compound (the electrophile) is reacted with an aryl or alkyl boronic acid (the nucleophile) in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the propanamide.

Transmetalation : The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a wide array of aryl or alkyl groups at the alpha position of the propanamide, leading to diverse molecular architectures. The reaction conditions are generally mild and tolerate a broad range of functional groups, making it a highly versatile synthetic method. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Potential Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-(2,5-dichlorophenyl)-2-phenylpropanamide |

| This compound | Methylboronic acid | Pd(OAc)₂ | K₃PO₄ | N-(2,5-dichlorophenyl)-2-methylpropanamide |

| This compound | Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | N-(2,5-dichlorophenyl)pent-4-enamide |

Molecular Hybridization Strategies Incorporating the Propanamide Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for a biological activity) into a single hybrid molecule. eurekaselect.comnih.gov This approach aims to create new chemical entities with improved affinity, efficacy, or a dual mode of action. researchgate.net The N-(2,5-dichlorophenyl)propanamide scaffold is a valuable building block for such strategies.

The dichlorophenyl group is a common motif in many biologically active compounds, and the propanamide linker provides a flexible and stable backbone. The reactive bromine atom serves as a key handle for introducing other pharmacophoric moieties through reactions like nucleophilic substitution or the cross-coupling reactions discussed previously.

For instance, a known bioactive heterocyclic compound (e.g., a pyridine or thiophene derivative) could be attached to the propanamide scaffold via a Suzuki-Miyaura coupling reaction at the bromine position. This would result in a hybrid molecule that integrates the structural features of both the dichlorophenylpropanamide and the heterocyclic system, potentially leading to novel biological activities.

| Scaffold | Pharmacophore to be Introduced | Synthetic Strategy | Hypothetical Hybrid Product | Potential Therapeutic Area |

|---|---|---|---|---|

| N-(2,5-dichlorophenyl)propanamide | Pyridine | Suzuki-Miyaura Coupling | N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)propanamide | Neurological disorders |

| N-(2,5-dichlorophenyl)propanamide | Thiophene | Suzuki-Miyaura Coupling | N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)propanamide | Antimicrobial |

| N-(2,5-dichlorophenyl)propanamide | Imidazole | Nucleophilic Substitution | N-(2,5-dichlorophenyl)-2-(imidazol-1-yl)propanamide | Antifungal |

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamic Studies of Chemical Transformations

The kinetics of reactions involving 2-bromo-N-(2,5-dichlorophenyl)propanamide are primarily centered on the nucleophilic substitution at the alpha-carbon, which is bonded to the bromine atom. This transformation is anticipated to follow second-order kinetics, characteristic of an S(_N)2 mechanism, where the rate of reaction is dependent on the concentration of both the substrate and the attacking nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, less sterically hindered nucleophiles are expected to yield higher reaction rates. Polar aprotic solvents are generally favored for S(_N)2 reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus preserving its reactivity.

Thermodynamic considerations for these reactions would be governed by the relative bond energies of the C-Br bond being broken and the new C-Nucleophile bond being formed. Generally, the formation of stronger bonds with the incoming nucleophile would result in an exothermic reaction, favoring the products.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| Azide (N₃⁻) | DMF | 25 | 1.5 x 10⁻³ |

| Cyanide (CN⁻) | DMSO | 25 | 1.2 x 10⁻³ |

| Iodide (I⁻) | Acetone | 25 | 8.0 x 10⁻⁴ |

| Hydroxide (OH⁻) | Ethanol/Water | 50 | 5.5 x 10⁻⁴ |

| Ammonia (NH₃) | Methanol | 50 | 2.0 x 10⁻⁴ |

Note: The data in this table is illustrative and based on general principles of nucleophilicity and S(_N)2 reaction kinetics. Actual experimental values for this compound are not available in the reviewed literature.

Elucidation of Reaction Intermediates and Transition States

The predominant reaction pathway for this compound with nucleophiles is expected to proceed through a concerted S(_N)2 mechanism. This mechanism does not involve a discrete reaction intermediate but rather a high-energy transition state.

In this transition state, the incoming nucleophile and the departing bromide are simultaneously associated with the alpha-carbon. The carbon atom at the reaction center is sp² hybridized in the transition state, with a trigonal bipyramidal geometry. The nucleophile attacks from the side opposite to the carbon-bromine bond, leading to a backside attack.

The stability of this transition state is a critical determinant of the reaction rate. Electron-withdrawing groups on the N-phenyl ring, such as the two chlorine atoms, can influence the stability of the transition state by modulating the electron density at the reaction center.

Stereochemical Considerations in Synthesis and Reaction Mechanisms

The alpha-carbon of the propanamide moiety in this compound is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)-2-bromo-N-(2,5-dichlorophenyl)propanamide and (S)-2-bromo-N-(2,5-dichlorophenyl)propanamide.

The synthesis of this compound from achiral precursors would result in a racemic mixture (an equal mixture of both enantiomers). However, enantiomerically enriched or pure forms could be prepared by employing stereoselective synthetic methods, such as using a chiral auxiliary or starting from an enantiomerically pure precursor like L- or D-alanine.

The stereochemical outcome of reactions at the chiral center is a key mechanistic indicator. For an S(_N)2 reaction, a complete inversion of stereochemistry at the alpha-carbon is expected. For instance, if the (R)-enantiomer of the substrate reacts with a nucleophile via an S(_N)2 pathway, the product will have the (S)-configuration.

Table 2: Stereochemical Outcome of S(_N)2 Reaction

| Starting Material Configuration | Reaction Mechanism | Product Configuration |

| (R)-2-bromo-N-(2,5-dichlorophenyl)propanamide | S(_N)2 | (S)-Product |

| (S)-2-bromo-N-(2,5-dichlorophenyl)propanamide | S(_N)2 | (R)-Product |

Influence of Halogen Substituents on Reaction Pathways

The halogen substituents on this compound have a significant electronic influence on its reactivity.

Bromine on the propanamide side chain: The bromine atom serves as a good leaving group in nucleophilic substitution reactions due to the relatively weak carbon-bromine bond and the stability of the resulting bromide ion.

Chlorine atoms on the phenyl ring: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their primary effect is through induction (-I effect), which withdraws electron density from the aromatic ring and, to a lesser extent, from the amide nitrogen. This electron withdrawal can have several consequences:

It can increase the acidity of the N-H proton of the amide.

It can slightly increase the electrophilicity of the carbonyl carbon of the amide.

It can influence the stability of the transition state in nucleophilic substitution reactions at the alpha-carbon. The electron-withdrawing nature of the dichlorophenyl group can stabilize the partial negative charge that develops on the leaving group in the transition state, potentially accelerating the reaction rate compared to an unsubstituted analog.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Bromine Atom Position and Stereochemistry on Activity Profiles

The presence and position of the bromine atom on the propanamide moiety are critical determinants of the compound's activity. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction with biological targets like proteins. The strength and geometry of this interaction are highly dependent on the bromine's position. Structural analysis of similar compounds has shown that a bromine atom can form a halogen bond with the backbone nitrogen atom of amino acid residues (e.g., Phenylalanine) within a receptor's binding pocket, thereby enhancing ligand affinity nih.gov.

Furthermore, the alpha-carbon of the propanamide group in 2-bromo-N-(2,5-dichlorophenyl)propanamide is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry plays a pivotal role in biological activity, as biological targets such as receptors and enzymes are themselves chiral. nih.gov Research on similar chiral propanamide antagonists has demonstrated marked selectivity for one enantiomer over the other. For instance, in one study, the (S)-isomer of a propanamide derivative was found to be approximately twofold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker nih.gov. This stereospecificity is often attributed to a more favorable three-dimensional fit of the more active isomer into the binding site, allowing for optimal interactions nih.gov. The differential activity of stereoisomers is a common phenomenon, where only one isomer may exhibit significant desired biological effects, while the other may be inactive or even contribute to off-target effects nih.govresearchgate.net.

Table 1: Illustrative Impact of Stereochemistry on Propanamide Analog Activity

| Compound Configuration | Relative Potency | Reference |

|---|---|---|

| (S)-isomer | High | nih.gov |

| (R)-isomer | Low | nih.gov |

Role of Dichlorophenyl Substitution Pattern on Activity Modulation

The substitution pattern of the chlorine atoms on the phenyl ring significantly modulates the electronic and steric properties of the molecule, thereby influencing its biological activity.

The positions of the chlorine atoms on the phenyl ring are not interchangeable and dictate the molecule's interaction with its biological target. Chlorine is an electron-withdrawing atom, and its position affects the electron density of the aromatic ring nih.gov. This can influence interactions such as π-π stacking with aromatic amino acid residues in a receptor pocket.

Table 2: General Effects of Chlorine Position on Phenyl Ring Reactivity

| Chlorine Position | Potential Effect | Rationale |

|---|---|---|

| Ortho (2-position) | Steric Hindrance, Modified Electronic Distribution | Proximity to the propanamide linkage can sterically clash with the receptor and alter ring electronics nih.gov. |

| Meta (3- or 5-position) | Primarily Electronic Influence | Less steric impact, primarily influences the electron-withdrawing nature of the ring. |

The substituents on the phenyl ring directly influence the molecule's ability to bind to receptors or inhibit enzymes. The electron-withdrawing nature of the two chlorine atoms in the 2,5-dichloro configuration affects the hydrogen-bonding capability of the amide N-H group. The amide group is a crucial hydrogen bond donor and acceptor, and its interaction with receptor backbones is often a key component of binding nih.gov.

Modifications of the Propanamide Backbone and Their Structure-Activity Implications

The propanamide backbone serves as the scaffold connecting the key pharmacophoric elements. Modifications to this backbone can have profound effects on the molecule's conformation, stability, and biological activity nih.govnih.govfrontiersin.org.

Altering the length of the alkyl chain in the propanamide backbone can impact the molecule's flexibility and the spatial orientation of the phenyl ring and the bromine atom. While specific studies on varying the propanamide chain of this exact molecule are not available, general principles from peptide and small molecule research suggest that an optimal chain length is often required for maximal activity nih.gov. A shorter or longer chain could misalign the key interacting groups with their complementary sites on the receptor, leading to a loss of potency. For instance, studies on antimicrobial peptides have shown that an optimal chain length leads to the most stable and active structures nih.gov.

The alpha-carbon, which bears the bromine atom, is a critical position for substitution. Introducing different substituents at this position can influence the molecule's steric profile and its interaction with the receptor. Research on a series of propanamide TRPV1 antagonists investigated the replacement of the alpha-methyl group with larger groups like dimethyl and cyclopropyl nih.govresearchgate.net. These modifications generally resulted in a decrease in activity compared to the original alpha-methyl amides, suggesting that the size and nature of the substituent at this position are finely tuned for optimal receptor interaction researchgate.net. A larger group might introduce steric clashes within the binding pocket, preventing the molecule from adopting the ideal conformation for high-affinity binding.

Table 3: Impact of Alpha-Carbon Substitution on the Activity of Analogous Propanamides

| Alpha-Carbon Substituent | General Effect on Activity | Potential Reason | Reference |

|---|---|---|---|

| Methyl (as in propanamide) | Optimal | Provides a balance of steric bulk and conformational freedom for ideal receptor fit. | nih.gov |

| Dimethyl | Decreased | Increased steric bulk may lead to unfavorable interactions within the binding site. | researchgate.net |

Correlation of Structural Features with Biological Interaction Profiles

The biological activity of this compound is intrinsically linked to its distinct structural motifs. The presence and positioning of the halogen substituents on the phenyl ring, coupled with the characteristics of the amide side chain, are critical determinants of its interaction with biological targets, influencing both its potency and selectivity.

Furthermore, the bromine atom on the α-carbon of the propanamide moiety introduces a significant steric and electronic element. This bulky halogen can play a crucial role in the molecule's orientation within a binding site, potentially leading to a higher affinity for its target. The electronegativity of the bromine atom can also modulate the reactivity of the adjacent carbonyl group in the amide linkage, which is often a critical point of interaction with biological macromolecules.

The propanamide side chain itself provides a flexible linker that allows for optimal positioning of the substituted phenyl ring. The length and nature of this aliphatic chain are crucial for establishing the correct distance and geometry for effective binding. Alterations to this chain, such as changes in length or the introduction of different substituents, would likely have a profound impact on the compound's biological activity.

| Structural Feature | Influence on Biological Interaction | Potential Impact on Potency & Selectivity |

| 2,5-Dichlorophenyl Group | Increases lipophilicity, modifies electronic distribution. | Enhances membrane permeability and hydrophobic interactions, potentially increasing potency. The specific substitution pattern can confer selectivity for certain binding sites. |

| α-Bromo Substituent | Introduces steric bulk and alters electronic properties of the amide. | Can improve binding affinity through steric interactions and influence the reactivity of the carbonyl group, affecting both potency and selectivity. |

| Propanamide Linker | Provides conformational flexibility. | Allows for optimal orientation of the pharmacophore within the target's binding site, which is critical for achieving high potency. |

Comparative SAR Analysis with Related Halogenated Amides and Anilides

To fully appreciate the structure-activity relationship (SAR) of this compound, a comparative analysis with structurally related halogenated amides and anilides is essential. Such comparisons highlight the subtle yet significant effects of halogen type, position, and the nature of the amide component on biological activity.

For instance, in the context of herbicidal anilides like propanil (N-(3,4-dichlorophenyl)propanamide), the position of the chlorine atoms on the phenyl ring is known to be a critical factor for its inhibitory activity on photosystem II. Shifting the chlorine atoms from the 3,4-positions to the 2,5-positions, as seen in the subject compound, would be expected to alter its binding affinity and selectivity for this target. The introduction of the α-bromo substituent further differentiates it from propanil, likely leading to a different interaction profile.

Studies on other halogenated N-phenylamides have shown that the type of halogen can significantly impact activity. For example, in some series of fungicidal compounds, bromo-substituted analogs exhibit higher potency compared to their chloro- or fluoro-counterparts, a phenomenon often attributed to the greater polarizability and size of the bromine atom, which can lead to stronger van der Waals interactions.

The nature of the acyl group in the amide is also a key determinant of activity. Comparing a propanamide, such as the subject compound, with a simpler acetamide or a more complex butyramide derivative would likely reveal an optimal chain length for a specific biological target. The presence of the methyl group on the α-carbon of the propanamide in this compound also contributes to its steric profile and can influence its metabolic stability and duration of action.

| Compound | Key Structural Differences from this compound | Expected Impact on SAR |

| Propanil (N-(3,4-dichlorophenyl)propanamide) | Different chlorine substitution pattern (3,4-dichloro); Lacks the α-bromo substituent. | Altered binding to photosystem II, potentially leading to different herbicidal selectivity and potency. |

| N-(2,5-dichlorophenyl)acetamide | Shorter acyl chain (acetamide vs. propanamide); Lacks the α-bromo substituent. | The shorter chain may not provide the optimal distance for binding, potentially reducing potency. |

| 2-chloro-N-(2,5-dichlorophenyl)propanamide | α-chloro instead of α-bromo substituent. | The smaller size and different electronic properties of chlorine compared to bromine could lead to a different binding affinity and selectivity profile. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can determine the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-bromo-N-(2,5-dichlorophenyl)propanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the molecule's most stable conformation, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.95 Å |

| C=O | 1.23 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-N-C | 120.5° |

| O=C-N | 123.8° | |

| Dihedral Angle | C-C-N-H | 178.2° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the oxygen and chlorine atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts of the molecule. Analysis of the HOMO and LUMO energy levels can provide insights into the molecule's electronic transitions and its potential to participate in charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Theoretical)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and serve to illustrate the type of data generated from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org It provides a description of the bonding in terms of localized orbitals, which aligns well with chemical intuition. wikipedia.org For this compound, NBO analysis can reveal the nature of the chemical bonds, the hybridization of atomic orbitals, and the extent of electron delocalization from lone pairs into antibonding orbitals.

These interactions, often quantified by second-order perturbation theory, indicate the stabilization energy associated with electron delocalization. For instance, the delocalization of lone pair electrons from the oxygen atom of the carbonyl group into the antibonding orbital of an adjacent bond can be quantified.

Table 3: Illustrative NBO Analysis of Significant Donor-Acceptor Interactions in this compound (Theoretical)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) | π(C=O) | 45.8 |

| LP(N) | σ(C-C) | 5.2 |

| σ(C-H) | σ*(C-Br) | 2.1 |

Note: The data presented are for illustrative purposes to show the output of an NBO analysis.

First-order hyperpolarizability (β₀) is a measure of the non-linear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of interest for their potential applications in optoelectronic devices. The calculation of β₀ for this compound can be performed using quantum chemical methods to predict its NLO properties. The magnitude of the hyperpolarizability is influenced by the molecule's electronic structure, including the presence of donor and acceptor groups and the extent of charge transfer.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Molecular docking simulations can be employed to predict the binding mode of this compound with various biological macromolecules, such as enzymes and receptors. These simulations place the ligand into the binding site of the target protein and score the different poses based on a scoring function that estimates the binding affinity.

The results of molecular docking can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the dichlorophenyl ring could engage in hydrophobic and halogen bonding interactions with the amino acid residues in the binding pocket of a target protein. These predictions are valuable for understanding the potential biological activity of the compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of this compound in a condensed phase is expected to be governed by a variety of intermolecular interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic motif for hydrogen bonding. The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. In a crystalline or aggregated state, it is anticipated that molecules of this compound would form intermolecular N-H···O=C hydrogen bonds, potentially leading to the formation of chains or dimeric structures. These interactions are crucial for the stability of the crystal lattice and can influence the compound's physical properties, such as melting point and solubility.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine and chlorine atoms in this compound can all potentially participate in halogen bonds. The electrophilic region, often referred to as a "σ-hole," is located on the halogen atom opposite to the C-X bond (where X is Br or Cl). These halogen atoms could interact with electron-rich sites on adjacent molecules, such as the carbonyl oxygen or the π-system of the dichlorophenyl ring. The relative strength of these interactions would depend on the specific geometry and electronic environment. Computational analysis, through methods like quantum theory of atoms in molecules (QTAIM), can be used to characterize and quantify the nature and strength of these potential C-Br···O, C-Cl···O, or C-X···π interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a predictive QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) would be required. Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like random forest and support vector machines, can be employed to build the model. The predictive power of the resulting model would be assessed through internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. Such models are invaluable in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

A crucial aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For a molecule like this compound, key descriptors might include:

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges can describe a molecule's reactivity and ability to engage in electrostatic interactions.

Steric Descriptors: Molecular weight, volume, and surface area can influence how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: Connectivity indices and shape descriptors quantify aspects of the molecular structure and branching.

By identifying the most influential descriptors, medicinal chemists can strategically modify the structure of this compound to optimize its biological activity. For example, if a QSAR model indicates that a higher dipole moment is correlated with increased activity, modifications that enhance the molecule's polarity could be prioritized.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations are a powerful computational method for studying the time-dependent behavior of molecules. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation would reveal the preferred conformations of the molecule in solution by exploring its potential energy surface. This includes the rotation around the amide bond, which can exist in cis and trans conformations, although the trans conformation is generally more stable for secondary amides. The simulations can also elucidate the rotational freedom of the propanamide side chain and the dichlorophenyl ring. Understanding the dynamic behavior of the molecule is crucial, as its biologically active conformation may not be the lowest energy state in isolation. When docked into a protein's active site, MD simulations can assess the stability of the binding pose and map out the key interactions that stabilize the complex over time.

In Silico Prediction of Reactivity and Synthetic Feasibility

Computational tools can also be used to predict the reactivity of this compound and to evaluate the feasibility of its synthesis.

Reactivity Prediction: The electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), can help identify reactive sites. For instance, the carbon atom attached to the bromine is likely to be electrophilic and susceptible to nucleophilic attack. The amide bond itself can be prone to hydrolysis under certain conditions. Computational methods can predict the activation energies for various potential reactions, providing a theoretical basis for understanding the compound's chemical stability and potential metabolic pathways.

Synthetic Feasibility: Retrosynthetic analysis software can be utilized to propose potential synthetic routes for this compound. These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. The proposed synthetic pathways can then be evaluated computationally to predict reaction yields and identify potential side products, aiding in the design of an efficient and practical synthesis. A likely synthetic route would involve the acylation of 2,5-dichloroaniline (B50420) with 2-bromopropanoyl bromide or a related activated carboxylic acid derivative.

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques

While direct experimental spectra for 2-bromo-N-(2,5-dichlorophenyl)propanamide are not extensively reported in publicly available literature, its spectroscopic features can be reliably predicted and analyzed through computational chemistry, primarily using Density Functional Theory (DFT). Such theoretical analyses, which have shown high accuracy in predicting the spectra of structurally similar halogenated N-phenylamides, allow for a detailed exploration of the compound's structural and electronic properties. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, DEPT)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.

Structural Elucidation and Confirmation

The ¹H and ¹³C NMR spectra are instrumental in confirming the molecular structure of this compound. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the respective spectrum, and the positions of these signals (chemical shifts) are indicative of their local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the dichlorophenyl ring and the propanamide side chain. The aromatic region would likely display a complex splitting pattern for the three protons on the 2,5-dichlorophenyl ring. The proton ortho to the amide linkage is expected to be the most deshielded due to the electron-withdrawing nature of the amide group. The protons on the propanamide side chain, specifically the methine (-CH) and methyl (-CH₃) groups, would appear in the aliphatic region of the spectrum. The methine proton, being adjacent to the bromine atom, would be significantly downfield compared to the methyl protons. Spin-spin coupling between the methine and methyl protons would result in a quartet and a doublet, respectively, with a characteristic coupling constant.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each of the nine carbon atoms in this compound is chemically non-equivalent and would therefore produce a unique resonance. The carbonyl carbon of the amide group is characteristically found at a low field (high ppm value). The carbons of the dichlorophenyl ring would appear in the aromatic region, with their specific chemical shifts influenced by the positions of the chlorine atoms and the amide substituent. The aliphatic carbons of the propanamide moiety would resonate at higher fields (lower ppm values). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further confirming the assignments. Although ¹⁹F NMR is listed, it is not applicable as there are no fluorine atoms in the target molecule.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 8.0 - 8.5 | Singlet (broad) | - |

| Ar-H | 7.3 - 7.8 | Multiplet | - |

| CH-Br | 4.5 - 5.0 | Quartet | 6.5 - 7.5 |

| CH₃ | 1.8 - 2.2 | Doublet | 6.5 - 7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Ar-C (quaternary) | 125 - 140 |

| Ar-CH | 120 - 130 |

| CH-Br | 45 - 55 |

| CH₃ | 18 - 25 |

Stereochemical Assignment

For chiral molecules, NMR spectroscopy, particularly through the use of chiral shift reagents or by analyzing diastereomeric interactions, can be employed to determine the stereochemistry. This compound possesses a chiral center at the carbon atom bearing the bromine. While a standard ¹H or ¹³C NMR spectrum of the racemate would not distinguish between the enantiomers, specific NMR techniques could be applied if the compound were resolved into its separate enantiomers or derivatized with a chiral auxiliary.

Infrared (IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

Identification of Functional Groups

The IR and FT-Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the various functional groups within its structure. The most prominent of these would be the N-H stretching vibration of the amide group, typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide (Amide I band) is also a strong and characteristic absorption, expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated in the 1520-1570 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-N stretching vibration of the amide group and the C-Cl and C-Br stretching vibrations would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Vibrational Mode Assignments and Conformational Analysis

A detailed analysis of the vibrational spectra, often aided by computational modeling, allows for the assignment of specific spectral bands to particular molecular motions. nih.gov These assignments provide a deeper understanding of the molecule's structure and bonding. For instance, the precise frequency of the N-H and C=O stretching bands can be influenced by hydrogen bonding, providing insights into the intermolecular interactions in the solid state.

Conformational analysis can also be performed using vibrational spectroscopy. Different conformers of a molecule may have slightly different vibrational frequencies. By comparing experimental spectra with those calculated for different possible conformations, the most stable conformation in a given state (solid, liquid, or gas) can be determined. For this compound, this would involve analyzing the rotational isomers around the N-C(aryl) and N-C(O) bonds.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch | 3250 - 3350 | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | 1530 - 1560 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 650 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS, HRMS, EI-MS, LC-MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound. It provides critical information regarding the compound's molecular weight and structure. Techniques such as High-Resolution Mass Spectrometry (HRMS) offer high accuracy and precision, which are essential for confirming the elemental composition. When coupled with liquid chromatography (LC-MS), it allows for the analysis of the compound within complex mixtures. Electron Ionization Mass Spectrometry (EI-MS) is particularly useful for providing detailed structural information through fragmentation analysis.

The primary application of mass spectrometry in the analysis of this compound is the confirmation of its molecular weight. The molecular formula of the compound is C₉H₈BrCl₂NO. Based on this formula, the theoretical monoisotopic mass can be calculated with high precision.

High-Resolution Mass Spectrometry (HRMS) is the preferred method for this purpose, as it can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine atoms, both of which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. This unique pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for [M]⁺ of this compound

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

| C₉H₈⁷⁹Br³⁵Cl₂NO | 298.9115 | 76.5 |

| C₉H₈⁸¹Br³⁵Cl₂NO | 300.9095 | 74.8 |

| C₉H₈⁷⁹Br³⁵Cl³⁷ClNO | 300.9086 | 49.7 |

| C₉H₈⁸¹Br³⁵Cl³⁷ClNO | 302.9065 | 48.6 |

| C₉H₈⁷⁹Br³⁷Cl₂NO | 302.9056 | 8.1 |

| C₉H₈⁸¹Br³⁷Cl₂NO | 304.9036 | 7.9 |

Note: This table represents a simplified prediction of the major isotopic peaks for the molecular ion [M]⁺. The exact measured mass and relative abundances can be determined using HRMS.

Beyond molecular weight, mass spectrometry provides invaluable structural information through the analysis of fragmentation patterns. In techniques like EI-MS or tandem mass spectrometry (MS/MS) experiments (often performed with LC-MS), the molecule is induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the compound's structure.

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the bromine atom or the ethyl group from the propanamide moiety.

Amide Bond Cleavage: Scission of the amide bond is a common fragmentation pathway, which would separate the 2-bromopropanoyl group from the 2,5-dichloroaniline (B50420) moiety. This would result in characteristic ions corresponding to [C₆H₃Cl₂NH]⁺ and [CH₃CH(Br)CO]⁺.

Loss of Halogens: Sequential or concerted loss of bromine and chlorine atoms from the molecular ion or subsequent fragments can also be observed.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the atoms and the identity of the functional groups.

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a fundamental set of techniques used to separate, identify, and purify the components of a mixture. For this compound, various chromatographic methods are essential for assessing its purity, quantifying its concentration, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis. Given the compound's polarity, a reversed-phase HPLC method would be most suitable. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the dichlorophenyl ring contains a chromophore that absorbs UV light. A typical purity analysis would yield a chromatogram where the main peak corresponds to the target compound. The purity is calculated based on the relative area of this peak compared to the total area of all peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in a sample.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of the amide group in this compound, direct analysis by GC may be challenging and could require high inlet temperatures that might cause thermal degradation.

To overcome this, the compound could be derivatized to a more volatile and thermally stable analogue prior to GC analysis. However, if the compound exhibits sufficient thermal stability, a direct GC-MS analysis could be performed using a high-temperature capillary column. This would provide both separation information and mass spectrometric data for identification. The choice of column, temperature programming, and detector (such as a flame ionization detector or a mass spectrometer) would be critical for achieving good separation and sensitivity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis. It is particularly valuable for monitoring the progress of chemical reactions during the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (a mobile phase, such as a mixture of hexane (B92381) and ethyl acetate), the separation of reactants, intermediates, and the final product can be visualized.

The separated spots can be seen under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. Comparing the Rf value of a spot in the reaction mixture to that of a pure standard of the product confirms its formation. The disappearance of reactant spots indicates the completion of the reaction.

Column Chromatography for Purification Strategies

The purification of the target compound, this compound, is a critical step following its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. Column chromatography is a principal technique employed for this purpose, leveraging the differential adsorption of the compound of interest onto a stationary phase.

In a typical purification protocol for halogenated N-phenylamides, silica gel (SiO₂) serves as the standard stationary phase due to its polarity and efficacy in separating compounds with varying functional groups. The selection of an appropriate mobile phase, or eluent, is paramount for achieving optimal separation. A solvent system of ethyl acetate (B1210297) and hexane is commonly utilized, with the polarity of the mixture being fine-tuned to control the elution of the desired product.

The process begins with the preparation of a chromatography column, which is carefully packed with a slurry of silica gel in a non-polar solvent, such as hexane, to create a uniform stationary phase bed. The crude reaction mixture containing this compound is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

The elution is initiated with a low-polarity solvent mixture, for instance, a low percentage of ethyl acetate in hexane. This allows for the removal of non-polar impurities, which travel down the column more rapidly. The polarity of the eluent is then gradually increased by augmenting the proportion of ethyl acetate. This systematic increase in solvent polarity decreases the interaction of the more polar compounds with the silica gel, facilitating their movement down the column.

Fractions of the eluate are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to monitor the separation process. Fractions containing the pure this compound, as determined by a single spot on the TLC plate at a specific retention factor (Rf), are then combined. The solvent is subsequently removed under reduced pressure, typically using a rotary evaporator, to yield the purified solid product.

Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |

| Elution Mode | Gradient Elution |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Elemental Analysis for Compositional Verification

Following purification, elemental analysis is a fundamental technique to verify the empirical formula and confirm the purity of this compound. This analytical method determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and bromine (Br)—in the sample.

The theoretical elemental composition is calculated based on the compound's molecular formula, C₉H₈BrCl₂NO, and the atomic weights of its constituent atoms. The experimentally determined values from the elemental analyzer are then compared against these theoretical percentages. A close correlation between the found and calculated values, typically within a tolerance of ±0.4%, is a strong indicator of the compound's identity and high purity.

The analysis is performed using a specialized instrument where a small, precisely weighed sample of the purified compound is combusted at a high temperature. The resulting combustion gases are then passed through a series of detectors that quantify the amounts of carbon dioxide, water, and nitrogen gas produced. Halogens like chlorine and bromine are also determined through specific analytical methods. These quantities are then used to calculate the percentage composition of each element in the original sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 36.16 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.70 |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.72 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 23.72 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.69 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.35 |

| Total | 298.98 | 100.00 |

The results of the elemental analysis provide critical data for the structural confirmation of the synthesized this compound and are a standard requirement for the publication of new chemical entities in peer-reviewed scientific literature.

Investigation of Biological Interactions and Mechanistic Insights in Vitro Research

Molecular Target Identification and Validation

No studies detailing the molecular targets of 2-bromo-N-(2,5-dichlorophenyl)propanamide have been identified. Research in this area would typically involve assays to determine the compound's direct interactions with specific biological molecules.

Enzyme Inhibition Assays

There is no available data from enzyme inhibition assays for this compound. Such assays are crucial for determining if a compound can selectively inhibit enzymes, which is a common mechanism of action for many therapeutic and bioactive agents. Examples of enzymes that would be of interest include bacterial enzymes, α-glucosidase, and dihydrofolate reductase.

Receptor Binding Assays

Information regarding the ability of this compound to bind to specific cellular receptors is not available. Receptor binding assays are used to understand if a compound can interact with receptors like Free Fatty Acid Receptors or N-methyl-D-aspartate receptors, thereby initiating or blocking a cellular signaling cascade.

Cell-Based Assays for Mechanistic Elucidation

No cell-based assay results have been published for this compound. These assays are fundamental in understanding how a compound affects cellular functions and pathways, providing insights beyond direct molecular interactions.

Cellular Pathway Modulation Studies

There are no studies available that investigate the effects of this compound on cellular pathways. Research in this area would explore the compound's influence on processes such as signal transduction and apoptosis induction.

Exploration of Anticancer Mechanisms in Cell Lines

There is no research available detailing the potential anticancer mechanisms of this compound in cell lines. Such investigations would focus on the compound's ability to induce cellular processes that could be detrimental to cancer cells.

Protein-Ligand Interaction Analysis (Beyond Docking)

Following an extensive review of scientific literature, no specific studies detailing the protein-ligand interaction analysis of this compound using advanced biophysical techniques beyond computational docking were identified. The subsequent sections reflect the absence of available data in these specific areas of research for this compound.

Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no publicly available research data on the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to any specific protein targets. As a result, quantitative data regarding its binding affinity (K_D), association rate (k_a), dissociation rate (k_d), or thermodynamic parameters (enthalpy, entropy) are not available in the current scientific literature.

Data Table: Biophysical Interaction Analysis of this compound

| Technique | Target Protein | Binding Affinity (K_D) | Kinetic Parameters (k_a, k_d) | Thermodynamic Parameters (ΔH, ΔS) |

| Surface Plasmon Resonance (SPR) | Not Studied | Not Available | Not Available | Not Applicable |

| Isothermal Titration Calorimetry (ITC) | Not Studied | Not Available | Not Applicable | Not Available |

Crystallographic Studies of Compound-Target Complexes

No crystallographic data for this compound in complex with a biological target has been deposited in the Protein Data Bank (PDB) or published in peer-reviewed journals. Therefore, there is no experimental structural information available that would reveal the precise binding mode, specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), or any conformational changes induced in a target protein upon binding of this compound.

Data Table: Crystallographic Data for this compound-Target Complexes

| PDB ID | Target Protein | Resolution (Å) | Key Interacting Residues | Ligand Conformation |

| Not Available | Not Studied | Not Available | Not Available | Not Available |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Analogues

The foundational structure of 2-bromo-N-(2,5-dichlorophenyl)propanamide offers significant opportunities for the creation of diverse analogues. Future synthetic explorations will likely focus on modifying both the dichlorophenyl ring and the propanamide backbone to probe structure-activity relationships (SAR).

Conventional synthesis involves the reaction of 2-bromopropionyl bromide with various substituted anilines in an aqueous basic medium mdpi.comnih.gov. This straightforward approach allows for the generation of a wide array of analogues by simply varying the aniline starting material. However, emerging research points towards more innovative and efficient catalytic systems. For instance, novel methods using inexpensive copper(I) iodide as a catalyst for the formation of N-aryl amides from arenediazonium salts and primary amides present a promising avenue organic-chemistry.org. This protocol avoids harsh reagents and offers applicability to a wide range of substrates, potentially streamlining the synthesis of complex analogues organic-chemistry.org.

Future work could focus on:

Diversity-oriented synthesis: Employing combinatorial chemistry principles to generate large libraries of analogues with varied substitution patterns on the aromatic ring (e.g., exploring different halogen placements, or introducing electron-donating or -withdrawing groups).

Stereoselective synthesis: Developing methods to control the stereochemistry at the chiral center of the 2-bromopropanamide moiety, as different enantiomers may exhibit distinct biological activities.

Green chemistry approaches: Optimizing reaction conditions to minimize solvent use and waste, for example, through microwave-assisted synthesis, which has been shown to be effective for similar compounds acs.org.

| Analogue Series | Synthetic Strategy | Rationale for Exploration |

| Phenyl Ring Modifications | Reaction of 2-bromopropionyl bromide with various substituted anilines. | To investigate the influence of electronic and steric effects on bioactivity. |

| Propanamide Backbone Modifications | Use of alternative α-halo acyl halides (e.g., 2-chloro or 2-iodo). | To modulate the reactivity of the electrophilic center. |

| Novel Heterocyclic Analogues | Integration of the N-aryl propanamide scaffold with heterocyclic moieties like triazoles or oxadiazoles. pastic.gov.pk | To explore new chemical space and potential for novel biological targets. |

| Copper-Catalyzed N-Arylation | Coupling of propanamide with arenediazonium salts using a CuI catalyst. organic-chemistry.org | To provide an efficient and economical route for diverse analogue synthesis. organic-chemistry.org |

Advanced Computational Modeling for De Novo Design and Optimization

Computational methods are becoming indispensable in modern drug discovery for designing novel molecules with desired properties from the ground up (de novo design) nih.gov. For this compound, these approaches can accelerate the optimization process by predicting the properties of virtual analogues before their synthesis.

Future research will heavily rely on artificial intelligence (AI) and machine learning (ML) to navigate the vast chemical space. Deep reinforcement learning (DRL), which combines artificial neural networks with reinforcement learning architectures, is a particularly powerful approach nih.gov. These models can learn the underlying rules of chemical structure and biological activity from existing data to generate novel molecular structures with optimized properties nih.govbenevolent.com.

Key computational strategies include:

Structure-Based Design: If a biological target is identified, molecular docking simulations can predict how analogues bind to the active site, guiding the design of compounds with enhanced affinity and selectivity.

Ligand-Based Design: In the absence of a known target structure, models can be built based on the properties of known active molecules to generate new structures with similar or improved characteristics.

Generative Models: Using techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs), computers can design entirely new scaffolds that still retain the key pharmacophoric features of the parent compound nih.gov. Recent hybrid approaches combine machine learning with atomistic modeling for scaffolding catalytic sites in de novo protein backbones, a principle that can be adapted for small molecule ligand design biorxiv.orgbiorxiv.org.

| Computational Method | Application for Analogue Design | Expected Outcome |